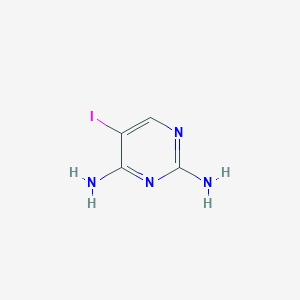

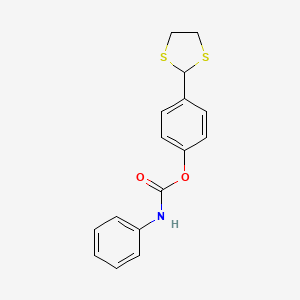

![molecular formula C16H20N2O2 B2937517 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 923183-06-6](/img/structure/B2937517.png)

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP has been shown to have a variety of biochemical and physiological effects, which make it a promising compound for use in dental treatments.

Scientific Research Applications

Discovery and Medicinal Chemistry Applications

Selective Inhibition of Kinases

Substituted carboxamides, similar in structural complexity to "N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide," have been identified as potent and selective inhibitors of various kinase families. For example, the discovery of BMS-777607, a selective inhibitor of the Met kinase superfamily, highlights the potential of such compounds in targeting key signaling pathways involved in cancer progression. This compound demonstrated tumor stasis in preclinical models and advanced into phase I clinical trials due to its promising in vivo efficacy and safety profile (Schroeder et al., 2009).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a structurally related compound, serves as a histone deacetylase (HDAC) inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, affecting cancer cell proliferation, inducing apoptosis, and demonstrating significant antitumor activity in vivo. Such findings underscore the potential therapeutic applications of carboxamide derivatives in oncology (Zhou et al., 2008).

Synthetic and Chemical Biology Approaches

Synthetic Methodologies for Heterocyclic Compounds

Research into efficient synthetic methodologies for heterocyclic compounds, which are core structures in many biologically active molecules, reveals the broader applicability of compounds like "this compound" in medicinal chemistry. For instance, the synthesis of spiro[pyrrolidin-2,3′-oxindoles] via 1,3-dipolar cycloaddition demonstrates the versatility of pyrrolidine derivatives in generating compounds with potential antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).

properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-9-4-10-18(15)14-8-3-7-13(11-14)17-16(20)12-5-1-2-6-12/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQHEEGPVDQWMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

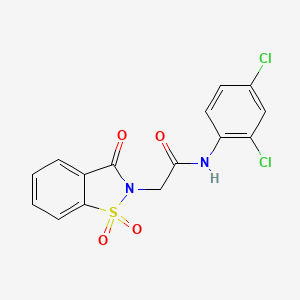

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)

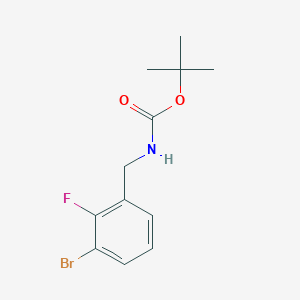

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)

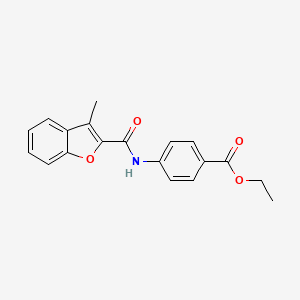

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)